molecular formula C3H7NO3S B13835889 1-Propanesulfonamide,1,2-epoxy-,cis-(8CI)

1-Propanesulfonamide,1,2-epoxy-,cis-(8CI)

Cat. No.: B13835889
M. Wt: 137.16 g/mol
InChI Key: GJPWITVHOCUNMF-STHAYSLISA-N
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Description

1-Propanesulfonamide,1,2-epoxy-,cis-(8CI) is a chemical compound with the molecular formula C3H7NO3S. It is characterized by the presence of an epoxy group and a sulfonamide group, making it a versatile compound in various chemical reactions and applications .

Preparation Methods

Chemical Reactions Analysis

1-Propanesulfonamide,1,2-epoxy-,cis-(8CI) undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles like amines and thiols for substitution reactions. Major products formed from these reactions include sulfonic acids, amines, and substituted epoxides .

Scientific Research Applications

1-Propanesulfonamide,1,2-epoxy-,cis-(8CI) has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Propanesulfonamide,1,2-epoxy-,cis-(8CI) involves its interaction with specific molecular targets and pathways. The epoxy group can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. The sulfonamide group can interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

1-Propanesulfonamide,1,2-epoxy-,cis-(8CI) can be compared with other similar compounds, such as:

    1-Propanesulfonamide,1,2-epoxy-,trans-(8CI): Differing in the stereochemistry of the epoxy group.

    2-Propanesulfonamide,1,2-epoxy-,cis-(8CI): Differing in the position of the sulfonamide group.

    1-Butanesulfonamide,1,2-epoxy-,cis-(8CI): Differing in the length of the carbon chain.

The uniqueness of 1-Propanesulfonamide,1,2-epoxy-,cis-(8CI) lies in its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity .

Properties

Molecular Formula

C3H7NO3S

Molecular Weight

137.16 g/mol

IUPAC Name

(2R,3S)-3-methyloxirane-2-sulfonamide

InChI

InChI=1S/C3H7NO3S/c1-2-3(7-2)8(4,5)6/h2-3H,1H3,(H2,4,5,6)/t2-,3+/m0/s1

InChI Key

GJPWITVHOCUNMF-STHAYSLISA-N

Isomeric SMILES

C[C@H]1[C@H](O1)S(=O)(=O)N

Canonical SMILES

CC1C(O1)S(=O)(=O)N

Origin of Product

United States

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